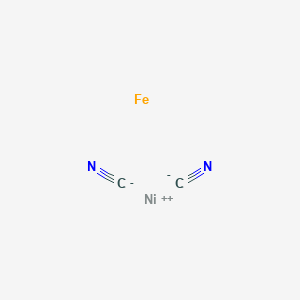![molecular formula C16H26O2 B14660478 2-[2-(tert-Butylperoxy)propan-2-yl]-1,3,5-trimethylbenzene CAS No. 52031-73-9](/img/structure/B14660478.png)
2-[2-(tert-Butylperoxy)propan-2-yl]-1,3,5-trimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(tert-Butylperoxy)propan-2-yl]-1,3,5-trimethylbenzene is an organic peroxide compound known for its use as a radical initiator in polymerization reactions. This compound is characterized by its high thermal stability and ability to decompose into free radicals, making it valuable in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(tert-Butylperoxy)propan-2-yl]-1,3,5-trimethylbenzene typically involves the reaction of 1,3,5-trimethylbenzene with tert-butyl hydroperoxide in the presence of an acid catalyst. The reaction proceeds through a free radical mechanism, where the tert-butyl hydroperoxide decomposes to form tert-butyl radicals, which then react with 1,3,5-trimethylbenzene to form the desired product.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, with temperatures typically maintained between 50-70°C and the use of stabilizers to prevent premature decomposition of the peroxide.
Chemical Reactions Analysis
Types of Reactions
2-[2-(tert-Butylperoxy)propan-2-yl]-1,3,5-trimethylbenzene primarily undergoes decomposition reactions to generate free radicals. These radicals can initiate various polymerization reactions, including the polymerization of styrene, acrylates, and methacrylates.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur in the presence of halogens or other electrophiles, leading to the formation of substituted benzene derivatives.
Major Products Formed
The major products formed from the decomposition of this compound are tert-butyl radicals and 1,3,5-trimethylbenzene derivatives. These radicals can further react to form various polymeric materials.
Scientific Research Applications
2-[2-(tert-Butylperoxy)propan-2-yl]-1,3,5-trimethylbenzene is widely used in scientific research due to its ability to generate free radicals. Some of its applications include:
Chemistry: Used as a radical initiator in polymerization reactions to synthesize various polymers and copolymers.
Biology: Employed in the study of radical-induced DNA damage and repair mechanisms.
Medicine: Investigated for its potential use in targeted drug delivery systems where controlled radical generation is required.
Industry: Utilized in the production of high-performance plastics, elastomers, and resins.
Mechanism of Action
The mechanism of action of 2-[2-(tert-Butylperoxy)propan-2-yl]-1,3,5-trimethylbenzene involves the homolytic cleavage of the peroxide bond to generate tert-butyl radicals. These radicals can initiate chain reactions by abstracting hydrogen atoms from other molecules, leading to the formation of new radicals and propagation of the reaction. The molecular targets and pathways involved include the initiation of polymerization reactions and the formation of cross-linked polymer networks.
Comparison with Similar Compounds
Similar Compounds
tert-Butylperoxybenzoate: Another organic peroxide used as a radical initiator with similar thermal stability.
Di-tert-butyl peroxide: A simpler peroxide compound used in similar applications but with different decomposition characteristics.
Cumene hydroperoxide: Used as a radical initiator and in the production of phenol and acetone.
Uniqueness
2-[2-(tert-Butylperoxy)propan-2-yl]-1,3,5-trimethylbenzene is unique due to its high thermal stability and ability to generate radicals at relatively low temperatures. This makes it particularly valuable in applications requiring controlled radical generation and high-performance materials.
Properties
CAS No. |
52031-73-9 |
|---|---|
Molecular Formula |
C16H26O2 |
Molecular Weight |
250.38 g/mol |
IUPAC Name |
2-(2-tert-butylperoxypropan-2-yl)-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C16H26O2/c1-11-9-12(2)14(13(3)10-11)16(7,8)18-17-15(4,5)6/h9-10H,1-8H3 |
InChI Key |
RIJZMMIZZFXFQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(C)(C)OOC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Ethyl-N-({[2-(triethylsilyl)ethyl]sulfanyl}methyl)ethanamine](/img/structure/B14660405.png)
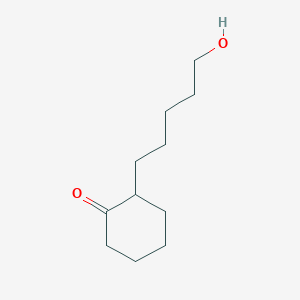

![1,1'-[[1,1'-Biphenyl]-4,4'-diyldi(hydrazin-2-yl-1-ylidene)]di(naphthalen-2(1H)-one)](/img/structure/B14660423.png)
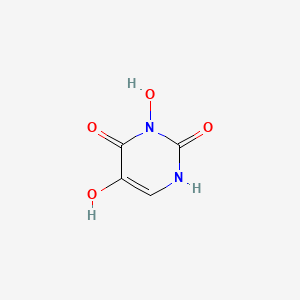
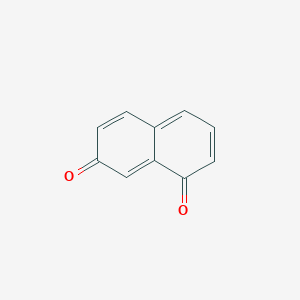
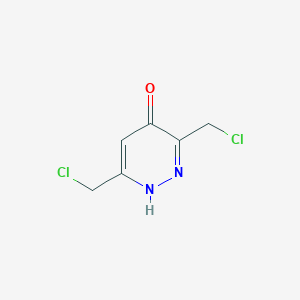
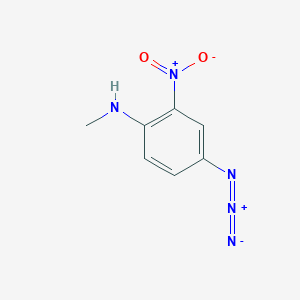
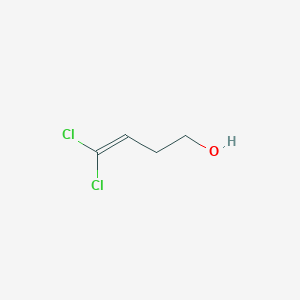
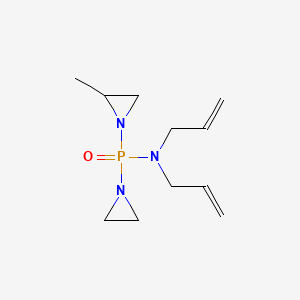

![2-Azido-4-[4-(4-hydroxyphenyl)hexan-3-yl]phenol](/img/structure/B14660459.png)
![Tetrahydro-1H,3H,8H-[1,3]oxazino[3,4-c][1,3]oxazine](/img/structure/B14660461.png)
